(S)-3-Boc-4-(3-chlorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide
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Overview
Description
(S)-3-Boc-4-(3-chlorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide is a synthetic compound that belongs to the class of oxathiazolidines This compound is characterized by the presence of a 3-chlorophenyl group and a Boc (tert-butoxycarbonyl) protecting group The oxathiazolidine ring system is a heterocyclic structure containing sulfur, nitrogen, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Boc-4-(3-chlorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide typically involves the following steps:
Formation of the Oxathiazolidine Ring: The oxathiazolidine ring can be synthesized through the reaction of a suitable amine with a chlorosulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired ring structure.
Introduction of the Boc Protecting Group: The Boc protecting group is introduced by reacting the intermediate compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step is crucial to protect the amine group during subsequent reactions.
Substitution with 3-Chlorophenyl Group: The final step involves the introduction of the 3-chlorophenyl group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with a suitable 3-chlorophenyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Boc-4-(3-chlorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the oxathiazolidine ring to a thiazolidine ring by reducing the sulfone group.
Substitution: Nucleophilic substitution reactions can replace the 3-chlorophenyl group with other functional groups, allowing for the synthesis of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted oxathiazolidine derivatives.
Scientific Research Applications
(S)-3-Boc-4-(3-chlorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Organic Synthesis:
Biological Studies: The compound is used in studies investigating the biological activity of oxathiazolidine derivatives, including their antimicrobial and anticancer properties.
Industrial Applications: It is employed in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of (S)-3-Boc-4-(3-chlorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes involved in key biological processes, such as proteases and kinases. By binding to the active site of these enzymes, it can modulate their activity and disrupt cellular functions. Additionally, the compound’s structural features allow it to interact with cellular membranes and proteins, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Boc-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide: Lacks the 3-chlorophenyl group, resulting in different chemical and biological properties.
(S)-3-Boc-4-(4-chlorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide: Contains a 4-chlorophenyl group instead of the 3-chlorophenyl group, leading to variations in reactivity and biological activity.
(S)-3-Boc-4-(3-fluorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide: Substitution of chlorine with fluorine alters the compound’s electronic properties and interactions with biological targets.
Uniqueness
(S)-3-Boc-4-(3-chlorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug discovery.
Properties
Molecular Formula |
C13H16ClNO5S |
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Molecular Weight |
333.79 g/mol |
IUPAC Name |
tert-butyl (4S)-4-(3-chlorophenyl)-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C13H16ClNO5S/c1-13(2,3)20-12(16)15-11(8-19-21(15,17)18)9-5-4-6-10(14)7-9/h4-7,11H,8H2,1-3H3/t11-/m1/s1 |
InChI Key |
GNDOMASYZXJBER-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)C2=CC(=CC=C2)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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